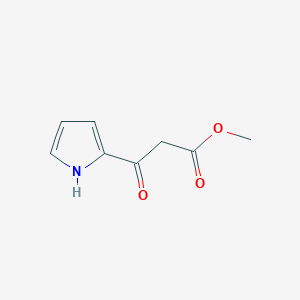

methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-7(10)6-3-2-4-9-6/h2-4,9H,5H2,1H3 |

InChI Key |

QIQBNDJDFSRZMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Oxo 3 1h Pyrrol 2 Yl Propanoate

Direct Synthetic Routes to Methyl 3-Oxo-3-(1H-Pyrrol-2-yl)propanoate

Direct synthetic routes aim to construct the target molecule in a single key bond-forming step from readily available precursors. These methods are often favored for their atom economy and operational simplicity.

Condensation Reactions Involving Pyrrole-2-Carboxylic Acid Derivatives

A classic and direct approach to β-keto esters is the Claisen condensation. wikipedia.orglibretexts.orglibretexts.org In the context of synthesizing this compound, this would involve a crossed Claisen condensation between methyl pyrrole-2-carboxylate and methyl acetate (B1210297). libretexts.org The reaction is typically mediated by a strong base, such as sodium methoxide (B1231860), which deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of methyl pyrrole-2-carboxylate. Subsequent elimination of a methoxide ion from the tetrahedral intermediate yields the target β-keto ester. libretexts.org

To drive the reaction to completion, a stoichiometric amount of base is generally required. The base deprotonates the product, which is more acidic than the starting ester, thus shifting the equilibrium. wikipedia.orglibretexts.org An acidic workup is then necessary to neutralize the reaction and isolate the final product. The efficiency of this condensation can be influenced by the choice of base and reaction conditions to minimize self-condensation of methyl acetate. datapdf.com

Acylation and Esterification Strategies for β-Keto Ester Formation

Acylation of pre-formed ester enolates provides another powerful and direct route to β-keto esters. nih.gov This strategy involves the reaction of a nucleophilic ester enolate with an electrophilic acylating agent derived from pyrrole (B145914).

A notable method utilizes N-acylpyrroles as effective acylating agents. scispace.com In this approach, the lithium enolate of methyl acetate, generated using a strong non-nucleophilic base like lithium diisopropylamide (LDA), reacts with a pyrrole-2-carboxylic acid derivative, such as 1-(pyrrol-2-oyl)pyrrole. This reaction forms a stable tetrahedral intermediate, a pyrrolyl carbinol, in nearly quantitative yield. scispace.com This stable intermediate can be isolated and subsequently converted to the final β-keto ester, this compound, through heating or treatment with basic reagents. scispace.com This two-stage, one-pot procedure avoids the use of more reactive acylating agents like acyl chlorides, which can lead to side reactions.

The conversion of the intermediate pyrrolyl carbinol to the β-keto ester can be achieved under various conditions, with yields often exceeding 90%. scispace.com The table below summarizes the yields for the conversion of various pyrrolyl carbinols to their corresponding β-keto esters under different reaction conditions, illustrating the versatility of this final step. scispace.com

| Entry | Reactant (Pyrrolyl Carbinol) | Conversion Method | Yield (%) |

| 1 | 2-hydroxy-2-(1H-pyrrol-2-yl)propanoate | Heating at ~110°C | 82 |

| 2 | 2-hydroxy-2-(1H-pyrrol-2-yl)butanoate | Heating at 180-190°C | 90 |

| 3 | 2-hydroxy-2-(1H-pyrrol-2-yl)pentanoate | K₂CO₃, 50°C, 6 h | 100 |

| 4 | 2-hydroxy-2-(1H-pyrrol-2-yl)hexanoate | CH₃CN-H₂O, 77°C, 6 h | 95 |

This table is generated based on data for analogous β-keto ester syntheses. scispace.com

Development of Catalytic Protocols for Synthesis

The development of catalytic methods for C-acylation offers a more sustainable and efficient alternative to stoichiometric approaches. Lewis acid catalysis is a prominent strategy in this area. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have proven to be efficient catalysts for Friedel-Crafts acylation reactions. liv.ac.uk In principle, a catalytic Friedel-Crafts acylation of pyrrole with an appropriate acylating agent, like methyl malonyl chloride, could directly yield the target compound. The Lewis acid would activate the acyl chloride, facilitating electrophilic attack on the electron-rich pyrrole ring, which preferentially occurs at the C2 position.

Samarium(III) chloride (SmCl₃) is another effective and recyclable Lewis acid catalyst for the C-acylation of 1,3-dicarbonyl compounds with acid chlorides under mild conditions. organic-chemistry.org Applying this system to the acylation of a suitable pyrrole precursor could provide a catalytic route to the desired β-keto ester. Such catalytic systems avoid the need for strong bases and often proceed under milder conditions with improved selectivity. organic-chemistry.org

Multi-Step Approaches to this compound

Multi-step syntheses provide greater flexibility and control, allowing for the construction of the target molecule through a sequence of reliable and high-yielding reactions. These routes often involve the initial preparation of a functionalized pyrrole precursor, which is then elaborated to the final product.

Sequential Functionalization of Pyrrole Precursors

A common multi-step strategy involves the functionalization of the pyrrole ring at the C2 position, followed by the extension of the side chain. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto the pyrrole ring, yielding pyrrole-2-carbaldehyde. ijpcbs.comchemtube3d.comresearchgate.net This reaction typically uses a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemtube3d.com

Once pyrrole-2-carbaldehyde is obtained, the two-carbon keto-ester side chain can be installed through various methods. For instance, a condensation reaction with methyl acetate enolate could be employed. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester, respectively, could form a carbon-carbon double bond, which could then be manipulated through oxidation or hydration to achieve the desired β-keto ester functionality.

Optimized Carbon-Carbon Bond Forming Reactions

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and is readily applicable to electron-rich heterocycles like pyrrole. mdpi.comnsf.govnih.gov A multi-step approach could begin with the Friedel-Crafts acylation of N-protected pyrrole with a suitable three-carbon electrophile, such as methyl malonyl chloride or Meldrum's acid chloride. This reaction, typically promoted by a Lewis acid like aluminum chloride (AlCl₃), would directly install the 3-methoxycarbonyl-acetyl group at the C2 position of the pyrrole ring. liv.ac.uknsf.gov

The choice of Lewis acid and reaction conditions is critical to manage the reactivity of the pyrrole ring and prevent polymerization or polysubstitution. nih.gov Recent advancements have explored milder and more sustainable catalysts, including metal triflates and even organocatalytic systems that operate in confined spaces, to improve the efficiency and selectivity of Friedel-Crafts reactions on pyrrolic substrates. liv.ac.uknih.gov Following the acylation, deprotection of the nitrogen atom would furnish the final product, this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a specialized pyrrole derivative, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes for related 2-acylpyrroles often rely on stoichiometric amounts of Lewis acids and volatile organic solvents, which raise environmental and economic concerns. Consequently, modern research efforts are directed towards developing more sustainable methodologies that align with the principles of green chemistry, focusing on the reduction of waste, use of safer solvents, and employment of catalytic rather than stoichiometric reagents.

A plausible and common method for the synthesis of 2-acylpyrroles, and by extension this compound, is the Friedel-Crafts acylation of pyrrole. acs.orgwikipedia.org This reaction typically involves the use of an acylating agent, such as methyl malonyl chloride or a related derivative, in the presence of a Lewis acid catalyst. However, conventional Friedel-Crafts acylations are often associated with significant environmental drawbacks, including the use of hazardous and moisture-sensitive catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. numberanalytics.comroutledge.com

In response to these challenges, the application of green chemistry principles to this synthetic pathway is being actively explored. Key areas of improvement include the investigation of solvent-free reaction conditions and the development of sustainable catalytic systems that are both efficient and recyclable.

Exploration of Solvent-Free or Aqueous Reaction Conditions

A significant advancement in the green synthesis of pyrrole derivatives is the move towards solvent-free or aqueous reaction conditions. The elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry, as it mitigates air pollution, reduces health and safety hazards, and simplifies purification processes.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. researchgate.netnih.gov For the acylation of pyrroles, solvent-free conditions have been successfully implemented using reusable catalysts. For instance, zinc oxide (ZnO) has been demonstrated as an effective catalyst for the Friedel-Crafts acylation of pyrroles with various acid chlorides under solvent-free conditions at room temperature. researchgate.netresearchgate.net This methodology not only avoids the use of hazardous solvents but also allows for the easy recovery and reuse of the catalyst. researchgate.net

The application of this approach to the synthesis of this compound would involve the direct reaction of pyrrole with a suitable acylating agent in the presence of a solid catalyst, with mechanical mixing or gentle heating to facilitate the reaction.

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants in Friedel-Crafts acylations are often not readily soluble in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Research into the Clauson-Kaas pyrrole synthesis, a related method for forming the pyrrole ring, has shown that various N-substituted pyrroles can be synthesized in water using catalysts like iron(III) chloride. beilstein-journals.org While not a direct acylation, this demonstrates the potential for developing water-tolerant catalytic systems for pyrrole functionalization.

The development of Friedel-Crafts acylations in aqueous media is more challenging due to the potential for hydrolysis of the acylating agent and catalyst deactivation. However, the use of water-stable Lewis acids, such as certain metal triflates, is a promising area of research. routledge.com

The following table summarizes the potential benefits of employing solvent-free or aqueous conditions in the synthesis of pyrrole derivatives.

| Reaction Condition | Advantages | Challenges |

| Solvent-Free | Reduced waste, Lower cost, Simplified purification, Potentially faster reaction rates | Ensuring adequate mixing of reactants, Potential for localized overheating |

| Aqueous | Non-toxic and non-flammable solvent, Abundant and inexpensive, Potential for unique reactivity and selectivity | Low solubility of organic reactants, Hydrolysis of acylating agents and catalysts |

Utilization of Sustainable Catalytic Systems

The cornerstone of green Friedel-Crafts acylation is the replacement of traditional, stoichiometric Lewis acid catalysts with more sustainable alternatives. The ideal green catalyst should be highly active, selective, reusable, and non-toxic.

Heterogeneous Catalysts:

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. numberanalytics.com Several types of heterogeneous catalysts have been explored for the acylation of aromatic and heterocyclic compounds.

Zeolites and Clays: These are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts. Their well-defined pore structures can also impart shape selectivity to the reaction. Zeolites like Hβ and HY have been successfully used in Friedel-Crafts acylation reactions. numberanalytics.comroutledge.com

Metal Oxides: As mentioned previously, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for the solvent-free acylation of pyrroles. researchgate.netresearchgate.net Other metal oxides are also being investigated for their catalytic activity.

Sulfated Zirconia: This solid superacid is a highly active catalyst for various acid-catalyzed reactions, including Friedel-Crafts acylations. routledge.com

Heteropoly Acids (HPAs): HPAs are complex proton acids that are highly active and can be used as heterogeneous catalysts. routledge.com

The table below provides examples of sustainable catalysts and their reported performance in Friedel-Crafts acylation reactions of aromatic compounds, which can be extrapolated to the synthesis of the target molecule.

| Catalyst | Substrate | Acylating Agent | Conditions | Yield (%) | Reusability |

| Zinc Oxide (ZnO) | Anisole | Benzoyl chloride | Solvent-free, RT | 95 | Up to 3 cycles researchgate.net |

| Zeolite H-BEA | Anisole | Acetic anhydride (B1165640) | 120 °C | 98 | Reported routledge.com |

| Sulfated Zirconia | Toluene | Benzoyl chloride | 140 °C | 92 | Reported routledge.com |

| FeCl₃ on Montmorillonite K-10 | Thiophene | Acetic anhydride | 110 °C | 94 | Reported |

Homogeneous Catalysts with Green Attributes:

While heterogeneous catalysts are often preferred for their ease of separation, some homogeneous catalysts also offer green advantages.

Metal Triflates: Lanthanide and other metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) are highly active Lewis acid catalysts that are often more water-tolerant and can be used in smaller, catalytic amounts compared to traditional Lewis acids. numberanalytics.com Their recovery and reuse can be facilitated by using biphasic systems or ionic liquids.

Ionic Liquids: Ionic liquids can act as both solvents and catalysts in Friedel-Crafts reactions. They are non-volatile and can often be recycled, although their toxicity and biodegradability need to be carefully considered. researchgate.net

The ongoing development of these green catalytic systems is crucial for the sustainable production of this compound and other valuable fine chemicals. By embracing solvent-free or aqueous conditions and utilizing recyclable catalysts, the environmental impact of these synthetic processes can be significantly reduced.

Reactivity and Mechanistic Investigations of Methyl 3 Oxo 3 1h Pyrrol 2 Yl Propanoate

Tautomeric Equilibria and Their Influence on Reaction Pathways

The presence of a β-dicarbonyl system in methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate allows for the existence of keto-enol tautomers. This equilibrium is a cornerstone of its reactivity, dictating the nucleophilic and electrophilic character of the molecule.

This compound is expected to exist as a mixture of its keto and enol forms. libretexts.orglibretexts.org The keto tautomer contains two carbonyl groups, while the enol tautomer is characterized by a hydroxyl group and a carbon-carbon double bond, forming a conjugated system with the remaining carbonyl group. libretexts.org The equilibrium position is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

For simple β-keto esters, the keto form is often predominant in the pure liquid or in non-polar solvents. However, the enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring. researchgate.net The aromatic and electron-rich nature of the pyrrole (B145914) ring attached to the carbonyl group is expected to influence this equilibrium. The pyrrole ring can donate electron density to the carbonyl group, which might affect the acidity of the α-hydrogens and the stability of the enol form.

Table 1: Representative Keto-Enol Tautomer Ratios for various β-Dicarbonyl Compounds in different solvents.

| Compound | Solvent | % Keto Form | % Enol Form |

| Ethyl acetoacetate | Neat | 92.7 | 7.3 |

| Ethyl acetoacetate | Ethanol | 88.0 | 12.0 |

| Ethyl acetoacetate | Hexane | 53.0 | 47.0 |

| Acetylacetone | Neat | 20.0 | 80.0 |

| Acetylacetone | Water | 84.0 | 16.0 |

This table presents data for analogous compounds to illustrate the principles of keto-enol tautomerism and how it is affected by molecular structure and solvent polarity. The exact ratios for this compound are not available.

The tautomeric equilibrium has a profound impact on the stereoselectivity and regioselectivity of reactions involving this compound. The keto form possesses two distinct electrophilic centers: the ketonic carbonyl carbon and the ester carbonyl carbon. The active methylene (B1212753) group, flanked by both carbonyls, is a site of proton abstraction to form an enolate.

The enol form, on the other hand, presents a nucleophilic carbon-carbon double bond. Reactions with electrophiles can occur at the α-carbon, a process often favored due to the formation of a stable carbonyl compound. The enolate, being a resonance-stabilized species with negative charge distributed over the oxygen atoms and the α-carbon, can react with electrophiles at either the carbon or oxygen atoms. Reaction at the carbon is generally favored (C-alkylation), leading to the formation of a new carbon-carbon bond.

Reactions Involving the β-Keto Ester Moiety

The β-keto ester functionality is a versatile synthon in organic chemistry, capable of undergoing a wide array of transformations.

The carbonyl carbons of the keto form of this compound are electrophilic and susceptible to nucleophilic attack. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. libretexts.org This is due to the ester group having a resonance-donating effect which reduces the partial positive charge on the carbonyl carbon.

Typical nucleophilic addition reactions could include the formation of cyanohydrins, hemiacetals, and imines. Grignard reagents and organolithium compounds would be expected to add to the ketone carbonyl preferentially.

The methylene protons situated between the two carbonyl groups are acidic due to the electron-withdrawing nature of the adjacent carbonyls and the ability of the resulting carbanion (enolate) to be resonance-stabilized. shivajicollege.ac.in This "active methylene" group is a key site for electrophilic substitution reactions.

Deprotonation with a suitable base, such as an alkoxide, generates a nucleophilic enolate which can react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides to form β-tricarbonyl compounds.

Halogenation: Reaction with halogens to introduce one or two halogen atoms at the α-position.

The electron-rich pyrrole ring could potentially influence the reactivity of the active methylene group. The pyrrole nitrogen can be deprotonated under strongly basic conditions, which could compete with the deprotonation of the active methylene group. wikipedia.org

The methyl ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding β-keto acid, 3-oxo-3-(1H-pyrrol-2-yl)propanoic acid. aklectures.comyoutube.com β-keto acids are known to be unstable and can readily undergo decarboxylation upon heating to afford 1-(1H-pyrrol-2-yl)ethan-1-one. nih.gov

Table 2: General Conditions for Hydrolysis and Decarboxylation of a β-Keto Ester.

| Reaction | Conditions | Product |

| Ester Hydrolysis (Acidic) | Dilute HCl or H2SO4, heat | β-Keto acid |

| Ester Hydrolysis (Basic) | Aqueous NaOH or KOH, followed by acidification | β-Keto acid |

| Decarboxylation | Heat | Ketone + CO2 |

This table provides a general overview of the reaction conditions and is not specific to this compound.

Transesterification, the conversion of one ester to another, is also a feasible reaction for the methyl ester group. rsc.orgbenthamdirect.combohrium.comresearchgate.netnih.govrsc.org This is typically achieved by heating the β-keto ester with an excess of another alcohol in the presence of an acid or base catalyst. nih.gov The selectivity of this reaction in the presence of the pyrrole NH group would need to be considered, as the pyrrole nitrogen can also be a site of reaction under certain conditions.

Reactivity of the 1H-Pyrrol-2-yl Nucleus

The presence of the 3-methoxycarbonyl-propionyl group at the C2 position significantly modulates the inherent reactivity of the pyrrole ring. This substituent is electron-withdrawing, which deactivates the pyrrole nucleus towards electrophilic attack compared to unsubstituted pyrrole. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring

Pyrrole itself is highly reactive towards electrophiles, with a strong preference for substitution at the α-positions (C2 and C5). pearson.com However, in this compound, the C2 position is already substituted. The electron-withdrawing character of the acyl group at C2 directs incoming electrophiles to the remaining positions on the ring, primarily C4 and C5.

The regioselectivity of electrophilic aromatic substitution on 2-acylpyrroles is a subject of considerable interest. Generally, due to the deactivating effect of the C2-substituent, electrophilic attack is directed away from the C3 position and preferentially towards the C5 and C4 positions. The precise outcome of such reactions can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the context of Friedel-Crafts acylation, the choice of Lewis acid catalyst can dramatically alter the position of substitution on N-protected pyrroles. datapdf.com While direct electrophilic substitution on this compound has not been extensively documented, analogous reactions with other 2-acylpyrroles provide insight into the expected reactivity.

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on 2-Acylpyrroles

| Electrophilic Reagent | Expected Major Product(s) | Reference for Analogy |

|---|---|---|

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro and/or 5-Nitro derivative | researchgate.net |

| Halogenating agent (e.g., Br₂ in AcOH) | 4,5-Dihalo or monohalo derivative | numberanalytics.com |

| Acylating agent (e.g., Ac₂O, Lewis acid) | 4-Acyl and/or 5-Acyl derivative | datapdf.comlookchem.com |

It is important to note that the β-keto ester moiety in this compound exists in tautomeric equilibrium with its enol form. This equilibrium can influence the electronic properties of the pyrrole ring and, consequently, the outcome of electrophilic substitution reactions.

Functionalization Strategies at the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound retains its nucleophilic character, allowing for a variety of functionalization reactions. These reactions typically involve the deprotonation of the N-H bond by a suitable base, followed by the introduction of an electrophile.

N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen can be achieved by treating the compound with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. organic-chemistry.org The choice of base and solvent system is crucial to ensure efficient deprotonation without promoting unwanted side reactions. The Mitsunobu reaction provides an alternative, milder method for N-alkylation, particularly for introducing more complex alkyl groups. rsc.org

N-Acylation: Similarly, N-acylation can be accomplished by reacting the pyrrolide anion, generated by deprotonation, with an acylating agent such as an acid chloride or anhydride (B1165640). organic-chemistry.org These N-acylated derivatives can serve as valuable intermediates in organic synthesis. For instance, N-acylpyrroles have been utilized as effective acylating agents for the synthesis of β-keto esters. scispace.com

Detailed Mechanistic Studies of Key Transformations

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms and bonds throughout a chemical reaction. In the context of electrophilic substitution, deuterium (B1214612) labeling of the pyrrole ring could be employed to investigate the presence and nature of a kinetic isotope effect. For example, the absence of a primary kinetic isotope effect would suggest that the initial attack of the electrophile is the rate-determining step, a common feature in electrophilic aromatic substitution reactions. iaea.org Isotopic labeling has also been used to elucidate the mechanism of calix mdpi.compyrrole formation, a reaction involving electrophilic substitution on pyrrole. mdpi.com Furthermore, carbon-11 (B1219553) labeling has been employed in intramolecular Friedel-Crafts acylation reactions to study reaction mechanisms and for applications in positron emission tomography. nih.govresearchgate.net

Computational Analysis of Transition States and Intermediates

Computational chemistry provides a theoretical lens through which to examine the structures and energies of transition states and intermediates that are often difficult to observe experimentally. Density Functional Theory (DFT) calculations are a common tool for modeling reaction pathways and predicting the regioselectivity of electrophilic aromatic substitution reactions.

For this compound, computational analysis could be used to:

Model the transition states for electrophilic attack at the C3, C4, and C5 positions of the pyrrole ring. By comparing the activation energies associated with these transition states, the preferred site of substitution can be predicted.

Investigate the stability of the sigma-complex intermediates (also known as Wheland intermediates) formed upon electrophilic attack. A more stable intermediate generally corresponds to a lower activation energy and a faster reaction rate.

Assess the influence of the β-keto ester substituent on the electron density distribution within the pyrrole ring and its impact on reactivity. Theoretical assessments of the reactivity of β-keto esters have been conducted using computational methods. mdpi.com

Such computational studies on analogous 2-acylpyrroles would provide valuable insights into the expected mechanistic pathways for the title compound.

Derivatization and Structural Modifications Based on Methyl 3 Oxo 3 1h Pyrrol 2 Yl Propanoate

Synthesis of Substituted Pyrrole-Propanoate Analogs

The synthesis of substituted pyrrole-propanoate analogs from methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be achieved through targeted modifications of both the ester group and the pyrrole (B145914) ring system. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Chemical Modifications of the Ester Group

The ester group of this compound is amenable to a variety of chemical transformations. Standard hydrolysis conditions, typically involving a base such as sodium hydroxide (B78521) followed by acidic workup, can convert the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a range of amines or alcohols using standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to form amides and different esters, respectively.

Furthermore, the ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by oxidation to the aldehyde or conversion to alkyl halides.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrolysis | 1. NaOH, H₂O/MeOH, reflux 2. HCl (aq) | Carboxylic acid |

| Amidation | 1. NaOH, H₂O/MeOH 2. R-NH₂, DCC, CH₂Cl₂ | Amide |

| Transesterification | R-OH, acid or base catalyst, heat | Ester |

| Reduction | LiAlH₄, THF, 0 °C to rt | Primary alcohol |

Strategic Substitutions on the Pyrrole Ring System

The pyrrole ring of this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The substitution pattern is directed by the existing acyl and propanoate substituents.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the pyrrole ring, typically at the 4- or 5-positions.

Nitration: The use of nitric acid in acetic anhydride (B1165640) can introduce a nitro group onto the ring.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, can introduce an acyl group.

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, is a mild method to introduce a formyl group, which is a versatile handle for further transformations. ijpcbs.comchemistrysteps.comorganic-chemistry.org

The positions of these substitutions are influenced by the electronic nature of the existing side chain. The electron-withdrawing character of the 3-oxopropanoyl group at the 2-position generally directs incoming electrophiles to the 4- and 5-positions.

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive pyrrole nucleus and a flexible propanoate chain with a β-keto group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclization Pathways for Novel Ring Systems

Intramolecular cyclization can be induced by first introducing a suitable functional group onto the pyrrole ring that can then react with the propanoate moiety. For example, formylation of the pyrrole ring at the 3-position, followed by reduction of the keto group in the side chain to a hydroxyl group, could set the stage for an intramolecular cyclization to form a pyrrolo[1,2-a]furan derivative.

Alternatively, introduction of an amino group on the pyrrole ring, for instance at the 3-position, could lead to the formation of pyrrolo[1,2-a]pyrimidine (B7980946) or pyrrolo[1,2-a]pyrazine (B1600676) systems through condensation with the β-ketoester functionality. nih.govrsc.orgresearchgate.netnih.gov

| Target Fused System | Key Intermediate | General Cyclization Strategy |

|---|---|---|

| Pyrrolo[1,2-a]furan | 3-formyl-2-(3-hydroxypropyl)pyrrole | Acid-catalyzed dehydration and cyclization |

| Pyrrolo[1,2-a]pyrimidine | 3-amino-2-(3-oxopropanoyl)pyrrole | Condensation and cyclization |

Annulation Strategies Utilizing the Propanoate Moiety

The propanoate moiety itself can be utilized in annulation strategies to build additional rings onto the pyrrole core. The active methylene (B1212753) group of the β-ketoester is a key reactive site. For instance, reaction with a 1,3-dielectrophile can lead to the formation of a six-membered ring fused to the pyrrole.

One classical approach is the reaction with α,β-unsaturated ketones (Michael acceptors). The initial Michael addition of the enolate of the β-ketoester to the unsaturated ketone, followed by an intramolecular aldol (B89426) condensation, can lead to the formation of a fused cyclohexenone ring system.

Construction of Poly-Pyrrolic Systems and Conjugated Architectures

This compound can also serve as a building block for the synthesis of poly-pyrrolic systems, which are the core structures of many important biological molecules and materials.

One common strategy for the synthesis of dipyrromethanes involves the acid-catalyzed condensation of a pyrrole with a carbonyl compound. derpharmachemica.comnih.govresearchgate.net In this context, the keto group of this compound can be reduced to a methylene group. The resulting methyl 3-(1H-pyrrol-2-yl)propanoate can then be condensed with a formylpyrrole under acidic conditions to yield a dipyrromethane. Subsequent transformations of the ester group can lead to the formation of porphyrins and other related macrocycles.

Alternatively, the Knorr pyrrole synthesis offers a powerful method for constructing a second pyrrole ring. synarchive.comwikipedia.orgthermofisher.comwordpress.com This would involve the reaction of an α-amino ketone with the β-ketoester functionality of this compound. This approach allows for the controlled synthesis of unsymmetrically substituted dipyrroles.

The Paal-Knorr synthesis provides another route, where a 1,4-dicarbonyl compound is condensed with an amine. wikipedia.orgorganic-chemistry.orguctm.edurgmcet.edu.in The propanoate chain of the title compound can be chemically manipulated to generate a 1,4-dicarbonyl functionality, which can then be reacted with an aminopyrrole to construct a poly-pyrrolic system.

These strategies open up pathways to a wide range of conjugated architectures with potential applications in materials science and medicinal chemistry.

Oligomerization and Polymerization Approaches for Advanced Materials Precursors

The pyrrole moiety in this compound serves as a key functional group for polymerization, primarily through oxidative coupling methods. This process involves the formation of radical cations from the pyrrole rings, which then couple to form oligomeric and polymeric chains. The resulting materials are functionalized polypyrroles, where the methyl 3-oxopropanoate (B1240783) group is appended to the polymer backbone, influencing its physical and chemical characteristics.

Electrochemical and chemical oxidation are the principal methods employed for the polymerization of pyrrole and its derivatives. In the case of this compound, the electron-withdrawing nature of the 2-acyl group can influence the oxidation potential of the pyrrole ring, thereby affecting the polymerization conditions. The general mechanism for the oxidative polymerization of pyrroles proceeds through the coupling of pyrrole radical cations, typically at the C2 and C5 positions, to form a conjugated polymer chain.

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the principles of functionalized polypyrrole synthesis provide a strong basis for its potential in creating novel materials. The β-ketoester group offers a site for post-polymerization modification, chelation with metal ions, or influencing the solubility and processing of the resulting polymer.

Table 1: Potential Polymerization Methods for this compound and Expected Polymer Characteristics

| Polymerization Method | Oxidant/Conditions | Potential Polymer Characteristics |

| Electrochemical Polymerization | Constant potential or potentiodynamic cycling in an electrolyte solution | - Formation of a conductive polymer film on the electrode surface.- Polymer properties (conductivity, morphology) can be controlled by electrochemical parameters. |

| Chemical Oxidative Polymerization | Ferric chloride (FeCl₃), Ammonium persulfate ((NH₄)₂S₂O₈) | - Scalable synthesis of polymer powder.- The β-ketoester group may influence the doping level and stability of the polymer. |

The resulting polymers would be part of a larger family of functionalized polypyrroles, which are explored for applications in sensors, conductive coatings, and energy storage devices. The presence of the β-dicarbonyl moiety could impart specific ion-binding capabilities or alter the electronic properties of the polypyrrole backbone.

This compound as a Precursor for Porphyrinoids and Macrocycles

The structure of this compound makes it a promising candidate for the synthesis of porphyrinoids and other macrocyclic compounds. The pyrrole ring is the fundamental building block of porphyrins, and the substituents at the 2 and 5 positions play a crucial role in the cyclization reactions that form the macrocycle.

The synthesis of porphyrins often involves the condensation of pyrrolic precursors, such as dipyrromethanes, with aldehydes or other carbonyl compounds. The C5 position of 2-acylpyrroles is known to be reactive towards electrophilic substitution, which is a key step in the formation of dipyrromethanes. In this context, the 2-acyl group of this compound can direct the reaction and become incorporated into the final macrocyclic structure or be modified during the synthesis.

One established route to porphyrins involves the acid-catalyzed condensation of a pyrrole with an aldehyde to form a dipyrromethane, which can then be further reacted to yield the porphyrin macrocycle. While direct use of this compound in such reactions is not widely reported, the reactivity of 2-acylpyrroles suggests its potential as a precursor. The β-ketoester functionality could be envisioned to participate in intramolecular cyclizations or be transformed into other functional groups prior to macrocycle formation.

Research into the synthesis of pyrrole β-keto-esters has highlighted their role as intermediates in the synthesis of complex natural products like chlorophyll. This underscores the value of the β-ketoester moiety in the strategic construction of tetrapyrrolic macrocycles.

Table 2: Potential Synthetic Pathways to Porphyrinoids from this compound

| Synthetic Intermediate | Reaction Type | Potential Macrocyclic Product |

| Dipyrromethane | Acid-catalyzed condensation with another pyrrole or self-condensation | Porphyrins, Corroles |

| Bilane/Oxobilane | Stepwise condensation with other pyrrolic units | Oxophlorins, Porphyrins |

The synthesis of porphyrinoids from highly functionalized pyrroles like this compound allows for the introduction of specific peripheral groups that can tune the electronic properties, solubility, and coordination chemistry of the final macrocycle. These tailored porphyrinoids are of interest for applications in catalysis, photodynamic therapy, and as molecular sensors.

No Information Available for this compound in Complex Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information regarding the applications of the chemical compound This compound in complex organic synthesis.

Searches for this specific compound have failed to yield any published research detailing its use as a versatile building block for natural product synthesis, its contribution to the synthesis of diverse heterocyclic frameworks, or its role in asymmetric synthesis and chiral induction.

Notably, the entry for "this compound" on the chemical database ChemSpider has been deprecated. chemspider.com This status often indicates that a chemical structure may be unstable, synthetically inaccessible under normal conditions, or that there is a lack of verifiable data associated with it.

While research exists for structurally related compounds, such as other substituted pyrroles and propanoates, the explicit instructions to focus solely on "this compound" prevent the inclusion of information on these analogs. The absence of data for the specified molecule means that no scientifically accurate content can be generated for the requested outline.

Therefore, it is not possible to produce the detailed article as instructed due to the apparent lack of scientific investigation into the synthetic applications of this compound.

Applications of Methyl 3 Oxo 3 1h Pyrrol 2 Yl Propanoate in Complex Organic Synthesis

Role in Asymmetric Synthesis and Chiral Induction

Development of Chiral Catalysts Derived from Pyrrole (B145914) β-Keto Esters

The pyrrole nucleus is a privileged scaffold in the design of chiral ligands and organocatalysts due to its unique electronic properties and rigid structure. researchgate.netrsc.org The development of chiral catalysts often involves incorporating structural units that can coordinate to a metal center or participate in non-covalent interactions to create a stereochemically defined environment. The β-keto ester functionality, such as that in methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, is an excellent bidentate ligand for a variety of transition metals. This chelating ability can be exploited in the design of novel chiral catalysts.

The general strategy involves modifying the pyrrole β-keto ester to introduce a chiral element. This can be achieved by attaching a chiral auxiliary to the pyrrole nitrogen or by using the keto ester as a component in a larger, inherently chiral ligand framework. For instance, axially chiral biaryl structures have been successfully integrated with pyrrole units to create highly effective ligands for asymmetric catalysis. researchgate.netresearchgate.net

The resulting chiral pyrrole-based ligands can coordinate with metal centers like Iridium, Nickel, or Cobalt to form well-defined, catalytically active complexes. These complexes can then be employed in a range of asymmetric transformations. The specific stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center. Organocatalysts featuring a pyrrole ring have also been designed to control stereoselectivity through mechanisms involving hydrogen bonding and π-π interactions. nih.gov

| Ligand/Catalyst Class | Incorporated Motif | Potential Metal Center | Target Asymmetric Reaction |

|---|---|---|---|

| Pyrrole-based Schiff Base | β-Dicarbonyl | Co, Ni, Cu | Michael Addition, Alkylation |

| Axially Chiral N-Arylpyrroles | Pyrrole | Rh, Pd | C-H Functionalization, Cycloaddition |

| Pyrrolidine-derived Organocatalysts | Pyrrole | N/A (Metal-Free) | Michael/Mannich Reactions |

| Ferrocenyl P,N,N-Ligands | β-Dicarbonyl (as substrate) | Ir | Asymmetric Hydrogenation |

Enantioselective Transformations Mediated by this compound

As a versatile prochiral nucleophile, this compound is an ideal substrate for a multitude of enantioselective transformations. The active methylene (B1212753) group situated between the two carbonyls can be deprotonated to form a soft enolate, which can then participate in various bond-forming reactions. The field of asymmetric catalysis has produced a vast toolkit of chiral catalysts—both metal-based and organic—capable of controlling the facial selectivity of electrophilic attack on such enolates. nih.govresearchgate.net

Catalytic Asymmetric 1,4-Additions: The conjugate addition (Michael reaction) of β-keto esters to electron-deficient olefins is a cornerstone of enantioselective synthesis. Highly effective catalyst systems have been developed for this purpose. For example, a bifunctional homobimetallic Cobalt-Schiff base complex has been shown to catalyze the 1,4-addition of β-keto esters to nitroalkenes with exceptional yields and stereoselectivity. nih.gov This reaction constructs adjacent quaternary and tertiary carbon stereocenters, which are valuable motifs in complex natural products. A compound like this compound would serve as an excellent nucleophile in this transformation.

Asymmetric Alkylations: The direct enantioselective α-alkylation of β-keto esters can be achieved using phase-transfer catalysis. Chiral cinchona alkaloid derivatives have been employed to mediate the reaction between β-dicarbonyl compounds and various alkyl halides, affording products with high enantiopurity without the need for transition metals. rsc.org

Asymmetric Cycloadditions: β-Keto esters can also participate in asymmetric cycloaddition reactions. A cooperative catalytic system using a chiral nickel Lewis acid and an organic photocatalyst has been developed for the [3+2] photocycloaddition of β-keto esters with vinyl azides. This method allows for the enantioselective construction of densely substituted dihydropyrrole heterocycles. acs.org

The table below summarizes representative research findings for key enantioselective transformations applicable to β-keto esters like this compound.

| Transformation | Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Nitroalkenes | Bifunctional Co₂-Schiff Base Complex | Up to 99% | Up to 98% | nih.gov |

| α-Alkylation | Alkyl Halides | Cinchona Alkaloid (Phase Transfer) | Up to 98% | Up to 98% | rsc.org |

| α-Hydrazination | Dialkyl Azodicarboxylates | Chiral Primary Amine | Good | High | nih.gov |

| [3+2] Photocycloaddition | Vinyl Azides | Chiral Ni-Lewis Acid + Photocatalyst | - | High | acs.org |

| Asymmetric Hydrogenation | N/A (Substrate is hydrogenated) | Ir-complex with Ferrocenyl P,N,N-Ligand | - | Up to 95% | rsc.org |

Future Research Trajectories and Emerging Trends for Methyl 3 Oxo 3 1h Pyrrol 2 Yl Propanoate

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of pyrrole-containing molecules has been a subject of intense research, with numerous methods developed to access this important heterocyclic motif. For methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, future research will likely focus on developing novel and more efficient synthetic routes that offer advantages in terms of yield, atom economy, and environmental impact.

One promising avenue is the exploration of multi-component reactions. Three-component syntheses of substituted pyrroles have been reported, offering a streamlined approach to complex molecular architectures. mdpi.com A potential strategy for the target molecule could involve the condensation of a pyrrole-derived starting material with a suitable three-carbon component.

Catalysis is another area ripe for development. The use of transition metal catalysts, organocatalysts, or even biocatalysts could lead to milder reaction conditions and improved selectivity. For instance, a metal-catalyzed carbonylation of a pyrrole (B145914) precursor followed by reaction with a methyl enolate could be a viable approach.

The table below outlines potential novel synthetic approaches for this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Multi-component Reaction | Convergent synthesis from simple precursors | High efficiency, reduced waste |

| Catalytic Carbonylation | Introduction of the ketoester moiety in a single step | Atom economy, milder conditions |

| Biocatalytic Synthesis | Use of enzymes for specific transformations | High selectivity, environmentally friendly |

Exploration of Unconventional Reactivity and Transformation Pathways

The unique combination of a pyrrole ring and a β-ketoester in this compound opens up a wide range of possibilities for exploring its reactivity. The pyrrole ring is known for its electron-rich nature, making it susceptible to electrophilic substitution. The β-ketoester, on the other hand, offers multiple reactive sites, including the acidic α-proton and the two carbonyl groups.

Future research could focus on exploiting the interplay between these two functional groups. For example, intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems. The pyrrole nitrogen could potentially act as a nucleophile, attacking one of the carbonyl groups of the side chain under appropriate conditions.

Furthermore, the β-ketoester moiety can be used as a handle for various transformations, such as decarboxylation to a ketone, or as a precursor for the synthesis of other heterocyclic rings like pyrazoles and isoxazoles. The reactivity of the pyrrole ring can also be tuned by N-substitution, which can influence the regioselectivity of electrophilic attack.

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for rapid synthesis and screening of new molecules has driven the development of automated synthesis and flow chemistry platforms. The synthesis of this compound and its derivatives could be well-suited for these technologies.

Flow chemistry, in particular, offers several advantages for the synthesis of heterocyclic compounds, including precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. The development of a robust flow synthesis protocol for the target molecule would enable its rapid production and facilitate the exploration of its chemical space through the synthesis of a library of derivatives.

The integration of online purification and analysis techniques would further enhance the efficiency of the process, allowing for real-time optimization and data collection. This would be particularly valuable for exploring the reactivity of the compound and for screening its potential applications.

Potential as a Precursor for Advanced Functional Materials

Pyrrole-containing polymers and materials have attracted significant attention due to their interesting electronic and optical properties. The structure of this compound makes it an attractive building block for the synthesis of advanced functional materials.

The pyrrole ring can be polymerized electrochemically or chemically to form conductive polymers. The β-ketoester side chain could be used to modulate the properties of the resulting polymer, for example, by introducing cross-linking sites or by acting as a chelating agent for metal ions.

Moreover, the molecule could serve as a precursor for the synthesis of porphyrin-like structures. Porphyrins and related macrocycles are known for their applications in catalysis, sensing, and medicine. The condensation of this compound with aldehydes could lead to the formation of novel porphyrinoids with unique properties.

The potential applications of materials derived from this compound are summarized in the table below.

| Material Class | Potential Application | Key Structural Feature |

| Conductive Polymers | Organic electronics, sensors | Polymerizable pyrrole ring |

| Metal-Organic Frameworks | Gas storage, catalysis | Chelating β-ketoester |

| Porphyrinoids | Photodynamic therapy, catalysis | Pyrrole ring as a macrocycle precursor |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms regiochemistry and substituent effects. For example, carbonyl carbons resonate at δ ~170–190 ppm, while pyrrole protons appear at δ 6.5–7.0 ppm .

- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and N-H bands (~3400 cm⁻¹) validate functional groups .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 196.06) .

How does the electron-rich pyrrole ring influence the compound’s reactivity compared to pyridine or thiophene analogs?

Advanced

The pyrrole ring enhances nucleophilic reactivity at the β-ketoester carbonyl due to its electron-donating nature, contrasting with pyridine’s electron-withdrawing effects. Comparative studies show:

- Pyridine analogs : Reduced electrophilicity due to meta-substitution, slowing nucleophilic attacks.

- Thiophene analogs : Sulfur’s polarizability increases conjugation, altering reaction pathways .

Computational studies (e.g., DFT) can quantify electronic effects on transition states .

What crystallographic methods are recommended for resolving the compound’s three-dimensional structure?

Q. Basic

- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. SHELXE aids in experimental phasing for twinned crystals .

- Puckering analysis : For cyclic moieties, Cremer-Pople coordinates quantify ring distortions (e.g., envelope or twist conformations) .

What mechanistic insights explain the role of Lewis acid catalysts in cyclization reactions involving this compound?

Advanced

AlCl₃ or FeCl₃ polarizes the β-ketoester carbonyl, facilitating intramolecular cyclization via electrophilic activation. Key steps include:

- Cation-π interactions : Stabilize transition states during spiro-ring formation.

- Steric effects : Bulky substituents on the pyrrole ring may hinder cyclization, requiring tailored catalysts .

Kinetic studies under varying catalyst concentrations can elucidate rate-determining steps .

How can researchers address contradictory data in reaction yields or stereochemical outcomes?

Q. Advanced

- Reproducibility checks : Standardize catalyst purity, solvent dryness, and inert atmospheres.

- Diastereoselectivity analysis : For cyclized products (e.g., pyrrolizines), vicinal coupling constants (³J = 4.0–4.4 Hz) distinguish trans vs. cis configurations .

- By-product profiling : LC-MS or GC-MS identifies side products from competing pathways .

How can computational modeling enhance understanding of this compound’s reactivity and structural dynamics?

Q. Advanced

- DFT calculations : Predict regioselectivity in cyclization reactions and optimize transition-state geometries.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. xylene) .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal packing .

What in vitro biological assays are suitable for exploring structure-activity relationships (SAR) of this compound?

Q. Basic

- Anticancer screening : MTT assays against cell lines (e.g., HeLa or MCF-7) assess cytotoxicity.

- Microbial assays : Disk diffusion tests evaluate antimicrobial potency.

- SAR strategies : Modify substituents on the pyrrole or ester groups to correlate structural changes with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.